molecular formula C17H19ClN2O2 B2946733 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea CAS No. 1797893-19-6

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

Cat. No. B2946733
CAS RN: 1797893-19-6
M. Wt: 318.8
InChI Key: CYYXSDPTWCZOLP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, also known as CMTMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is thought to be responsible for the selective reactivity of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea towards ROS.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to protect against oxidative stress-induced cell death in neuronal cells, suggesting a potential therapeutic application in neurodegenerative diseases. Additionally, 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to induce apoptosis in cancer cells, suggesting a potential anti-cancer application.

Advantages And Limitations For Lab Experiments

One of the major advantages of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is its selectivity towards ROS, which makes it a valuable tool for studying oxidative stress in biological systems. Additionally, 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea. One potential area of interest is the development of new fluorescent probes based on the structure of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea, which may have improved selectivity and sensitivity for ROS detection. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea and its potential therapeutic applications in various diseases.

Synthesis Methods

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with o-tolualdehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the corresponding amine, which is further reacted with 2-methoxy-2-(o-tolyl)acetyl chloride to form 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea has been shown to selectively react with ROS and emit a fluorescent signal, making it a valuable tool for studying oxidative stress in cells and tissues.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYXSDPTWCZOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea

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